molecular formula C12H16N2O4S2 B14492618 Diethyl 2,5-dithiocyanatohexanedioate CAS No. 64661-05-8

Diethyl 2,5-dithiocyanatohexanedioate

Cat. No.: B14492618
CAS No.: 64661-05-8
M. Wt: 316.4 g/mol
InChI Key: CHYFVVODXASOEP-UHFFFAOYSA-N
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Description

Diethyl 2,5-dithiocyanatohexanedioate is an organic compound with the molecular formula C12H16N2O4S2 It is characterized by the presence of two dithiocyanato groups attached to a hexanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,5-dithiocyanatohexanedioate typically involves the reaction of diethyl hexanedioate with thiocyanate reagents under controlled conditions. One common method involves the use of potassium thiocyanate in the presence of a suitable solvent such as acetonitrile. The reaction is carried out at elevated temperatures to facilitate the formation of the dithiocyanato groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,5-dithiocyanatohexanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiocyanato groups to thiol groups.

    Substitution: The dithiocyanato groups can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted hexanedioate derivatives.

Scientific Research Applications

Diethyl 2,5-dithiocyanatohexanedioate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive dithiocyanato groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2,5-dithiocyanatohexanedioate involves its reactive dithiocyanato groups, which can interact with various molecular targets. These interactions may include the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. The compound’s effects are mediated through pathways involving thiol-disulfide exchange reactions and other redox processes.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2,5-dihydroxyterephthalate
  • Diethyl 2,5-dihydroxyhexanedioate

Uniqueness

Diethyl 2,5-dithiocyanatohexanedioate is unique due to the presence of dithiocyanato groups, which impart distinct chemical reactivity compared to similar compounds. This reactivity makes it valuable for specific applications where thiol-reactive groups are required.

Properties

CAS No.

64661-05-8

Molecular Formula

C12H16N2O4S2

Molecular Weight

316.4 g/mol

IUPAC Name

diethyl 2,5-dithiocyanatohexanedioate

InChI

InChI=1S/C12H16N2O4S2/c1-3-17-11(15)9(19-7-13)5-6-10(20-8-14)12(16)18-4-2/h9-10H,3-6H2,1-2H3

InChI Key

CHYFVVODXASOEP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC(C(=O)OCC)SC#N)SC#N

Origin of Product

United States

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